N-(4-chloro-3-nitrophenyl)octanamide
Description
N-(4-chloro-3-nitrophenyl)octanamide is an aromatic amide derivative featuring a nitro (-NO₂) and chloro (-Cl) substituent on the phenyl ring, coupled with an octanamide side chain. The octanamide chain may influence solubility and lipophilicity, critical for biological activity or material properties.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)octanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-2-3-4-5-6-7-14(18)16-11-8-9-12(15)13(10-11)17(19)20/h8-10H,2-7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEKIXMJTXOKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog: 3-Chloro-N-phenyl-phthalimide
The closest structurally related compound in the provided evidence is 3-chloro-N-phenyl-phthalimide (Fig. 1) . Below is a detailed comparison:
Key Structural Differences
| Feature | N-(4-chloro-3-nitrophenyl)octanamide | 3-Chloro-N-phenyl-phthalimide |
|---|---|---|
| Core Structure | Linear octanamide chain | Phthalimide heterocycle (isoindoline-1,3-dione) |
| Substituents | 4-chloro, 3-nitro on phenyl ring | 3-chloro on phthalimide, N-phenyl group |
| Functional Groups | Amide, nitro, chloro | Imide, chloro, aryl |
| Molecular Complexity | Moderate (linear alkyl chain) | High (rigid bicyclic structure) |
Physicochemical Properties
Broader Context: Nitro- and Chloro-Substituted Aromatic Amides
- Bioactivity : Nitro groups often confer antimicrobial or antiparasitic properties.
- Material Science : Chloro substituents enhance halogen bonding in crystal engineering.
Preparation Methods
Direct Acylation Using Octanoyl Chloride
The most widely employed method involves the direct acylation of 4-chloro-3-nitroaniline with octanoyl chloride under basic conditions . The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, forming the amide bond.
Typical Procedure :
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Reagents : 4-Chloro-3-nitroaniline (1.0 equiv), octanoyl chloride (1.2 equiv), triethylamine (2.0 equiv).
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Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Conditions : Stirring at 0–5°C for 30 minutes, followed by gradual warming to room temperature for 12–24 hours.
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Workup : Dilution with ice-cold water, extraction with DCM, and drying over anhydrous Na₂SO₄.
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Yield : 70–85% after purification by recrystallization (ethanol/water).
Mechanistic Considerations :
The base (triethylamine) neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation. The electron-withdrawing nitro and chloro groups on the aromatic ring reduce the nucleophilicity of the amine, necessitating slightly elevated temperatures or extended reaction times .
Carbodiimide-Mediated Coupling
For laboratories avoiding acyl chlorides, carbodiimide-based coupling offers an alternative. This method activates octanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .
Typical Procedure :
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Reagents : 4-Chloro-3-nitroaniline (1.0 equiv), octanoic acid (1.1 equiv), EDC (1.3 equiv), HOBt (1.3 equiv).
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Solvent : Dimethylformamide (DMF) or acetonitrile.
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Conditions : Stirring at room temperature for 18–36 hours.
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Workup : Precipitation with ice water, filtration, and washing with NaHCO₃ solution.
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Yield : 65–75% after column chromatography (silica gel, hexane/ethyl acetate) .
Advantages :
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Avoids handling moisture-sensitive acyl chlorides.
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Suitable for acid-sensitive substrates.
Catalytic Acylation Using Metal Triflates
Recent advances utilize metal triflate catalysts (e.g., Cu(OTf)₂) to enhance reaction efficiency. These catalysts activate the acyl chloride, enabling milder conditions .
Typical Procedure :
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Reagents : 4-Chloro-3-nitroaniline (1.0 equiv), octanoyl chloride (1.1 equiv), Cu(OTf)₂ (0.01 equiv).
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Solvent : Toluene or DCM.
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Conditions : Reflux at 40–50°C for 6–8 hours.
Key Insight :
Cu(OTf)₂ stabilizes the tetrahedral intermediate, accelerating amide bond formation while minimizing hydrolysis.
Purification and Characterization
Crude products are purified via:
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Recrystallization : Ethanol/water (1:3) yields crystalline product with >98% purity.
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Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) achieves 99% purity for analytical applications .
Characterization Data :
Comparative Analysis of Synthesis Methods
| Method | Yield | Purity | Reaction Time | Cost |
|---|---|---|---|---|
| Direct Acylation | 70–85% | >98% | 12–24 h | Low |
| Carbodiimide Coupling | 65–75% | 95–99% | 18–36 h | Moderate |
| Catalytic (Cu(OTf)₂) | 80–88% | >99% | 6–8 h | High |
Trade-offs :
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Direct Acylation : High yield but requires strict anhydrous conditions.
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Catalytic Method : Faster and higher yielding but incurs higher catalyst costs.
Challenges and Optimization Strategies
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Nitro Group Stability : Prolonged heating above 60°C risks nitro group reduction. Optimized protocols use inert atmospheres (N₂/Ar) to prevent side reactions .
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Solvent Choice : Polar aprotic solvents (DMF, THF) improve solubility but may complicate purification.
Emerging Approaches
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Enzymatic Synthesis : Preliminary studies suggest lipases (e.g., Pseudomonas fluorescens) can catalyze amide formation under mild conditions, though yields remain suboptimal (50–60%) .
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Flow Chemistry : Continuous-flow systems reduce reaction times to 2–4 hours with automated purification, enhancing scalability .
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